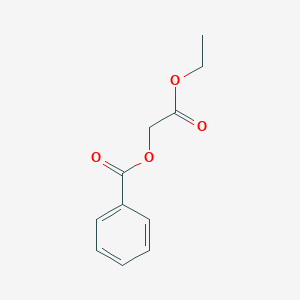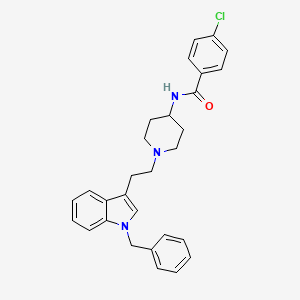
Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-chlorobenzamide moiety linked to a piperidine ring, which is further connected to an indole structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The indole derivative is then reacted with a piperidine derivative through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate product with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole and piperidine moieties play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide
- 4-Chloro-N-(2-chloroethyl)benzamide
Uniqueness
Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to the presence of the indole and piperidine moieties, which are not commonly found together in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
26844-45-1 |
|---|---|
Fórmula molecular |
C29H30ClN3O |
Peso molecular |
472.0 g/mol |
Nombre IUPAC |
N-[1-[2-(1-benzylindol-3-yl)ethyl]piperidin-4-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C29H30ClN3O/c30-25-12-10-23(11-13-25)29(34)31-26-15-18-32(19-16-26)17-14-24-21-33(20-22-6-2-1-3-7-22)28-9-5-4-8-27(24)28/h1-13,21,26H,14-20H2,(H,31,34) |
Clave InChI |
CQHBEILEHQVHDI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)CCC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


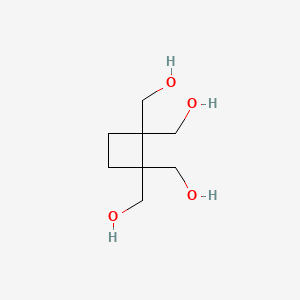
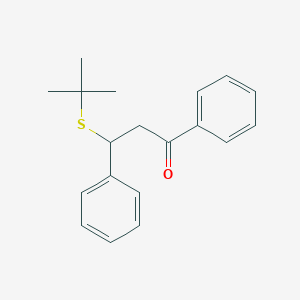
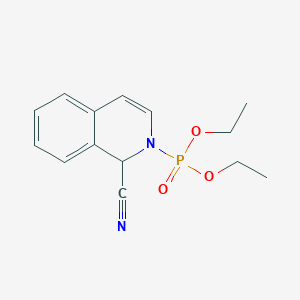
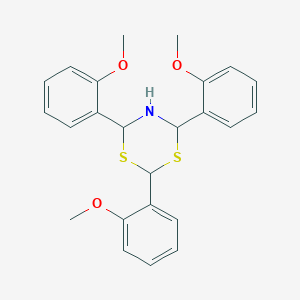
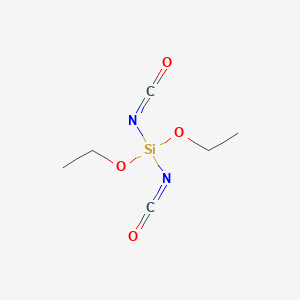
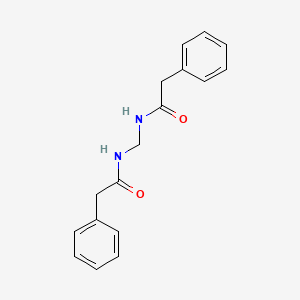
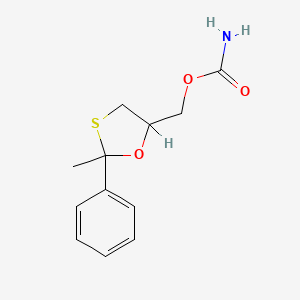
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)


![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
